molecular formula C23H15NO4S2 B2554103 N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide CAS No. 881555-37-9

N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide

Cat. No.: B2554103
CAS No.: 881555-37-9
M. Wt: 433.5
InChI Key: MFSFWCFQLQGEIK-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzothienopyran core fused with a pyran ring, substituted at the 3-position with a 4-methoxyphenyl group and at the 2-position with a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO4S2/c1-27-14-10-8-13(9-11-14)18-19(25)21-20(15-5-2-3-6-16(15)30-21)28-23(18)24-22(26)17-7-4-12-29-17/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSFWCFQLQGEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)SC4=CC=CC=C43)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S. Its structure includes several functional groups that contribute to its biological properties:

  • Methoxy Group : Enhances lipophilicity, improving membrane permeability.
  • Benzothieno Moiety : Acts as a scaffold for interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity , particularly in the following areas:

  • Antitumor Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The cytotoxicity was assessed using the MTT assay, revealing higher efficacy against U-87 cells compared to MDA-MB-231 cells .
  • Antimicrobial Properties :
    • Similar compounds have been reported to possess antimicrobial activities. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized that it may exhibit similar properties due to its structural characteristics .
  • Anti-inflammatory Effects :
    • Compounds with related structures have demonstrated anti-inflammatory activities. This suggests that N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide may also possess such effects, although further research is necessary to confirm this .

The specific mechanisms of action for this compound remain largely unexplored. However, it is believed that interactions with key biological pathways or targets—such as enzymes involved in cell signaling or proliferation—may play a critical role in its biological activity.

Comparative Biological Activity

To contextualize the activity of N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide, a comparison with similar compounds reveals interesting insights:

Compound NameStructural FeaturesBiological Activity
N-(1-Methylindolin-5-yl)-4-methoxybenzamideIndole coreAntitumor
4-Oxo-thieno[3,2-b]pyran derivativesThienopyran coreAntimicrobial
Furan-based carboxamidesFuran ringVariable

This table highlights how variations in structural features can influence biological activity, indicating that the unique combination of elements in N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide may contribute to its distinct profile compared to other compounds.

Synthesis and Research Findings

The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide typically involves multi-step reactions requiring careful control of conditions to achieve high yields and purity. Although specific synthetic routes are not detailed in the available literature, the presence of functional groups suggests potential pathways for modification to enhance biological activity or create analogs for further study.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name Core Structure Substituents/Functional Groups Bioactivity (Source)
Target Compound Benzothieno[3,2-b]pyran 4-Methoxyphenyl, thiophene-2-carboxamide Not explicitly reported
N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide Thieno[3,4-c]pyrazole 4-Methoxyphenyl, thiophene-2-carboxamide No activity reported
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Furyl, methoxyphenyl, thioether Not reported
4-{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-substituted benzenesulfonamides Thieno[3,2-d]pyrimidine Chlorophenyl, sulfonamide Antibacterial (MIC: 2–8 µg/mL)
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide derivatives Thiophene-2-carboxamide Pyridinyl, aryl boronic esters Antibacterial (MIC: 4–16 µg/mL)

Key Observations:

  • The target compound’s 4-methoxyphenyl group is a common substituent in analogs (e.g., ), likely enhancing lipophilicity and π-π stacking interactions.
  • Thiophene-2-carboxamide is a recurring pharmacophore in antibacterial agents (e.g., ), suggesting the target compound may share similar mechanisms of action.

Pharmacological Activities

While direct data for the target compound are unavailable, analogs demonstrate:

  • Antibacterial Activity: Thieno[3,2-d]pyrimidine sulfonamides inhibit S. aureus (MIC: 2–8 µg/mL) , while thiophene-2-carboxamide derivatives show activity against Gram-positive pathogens (MIC: 4–16 µg/mL) .
  • Enzyme Inhibition : Pyridine-3-carboxamide derivatives (e.g., ) exhibit hydrogen bonding with biological targets, as evidenced by crystal structures .

Physical and Spectroscopic Properties

  • Melting Points : Pyrimidine analogs (e.g., ) melt at 180–220°C, consistent with high thermal stability due to aromatic stacking.
  • Hydrogen Bonding : Crystal structures (e.g., ) reveal N–H⋯N and C–H⋯O interactions stabilizing molecular conformations.
  • Solubility : Methoxy and carboxamide groups likely enhance aqueous solubility compared to halogenated analogs (e.g., ).

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